molecular formula C10H7NO5 B8288193 6,7-Methylenedioxy-3-nitrochromene

6,7-Methylenedioxy-3-nitrochromene

Cat. No. B8288193
M. Wt: 221.17 g/mol
InChI Key: JRTRWYLTILKTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Methylenedioxy-3-nitrochromene is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

7-nitro-6H-[1,3]dioxolo[4,5-g]chromene

InChI

InChI=1S/C10H7NO5/c12-11(13)7-1-6-2-9-10(16-5-15-9)3-8(6)14-4-7/h1-3H,4-5H2

InChI Key

JRTRWYLTILKTDP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC3=C(C=C2O1)OCO3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aldehyde (2a) (6 g, 36.14 mmol) was dissolved in 300 ml of CH2Cl2 along with 3.1 ml of dibutylamine (18.16 mmol) and 10.72 g of phthalic anhydride in a two necked flask equipped with a Dean-Stark trap, a condenser and a dropping funnel. Nitroethanol (7 ml 97.69 mmol) was added dropwise over a period of 18 hours, while the solution was stirred at reflux. After addition, the reaction was stirred for an additional 24 hrs. The flask was then cooled to room temperature, filtered and the solution extracted with 2 M NaOH (300 ml×3) and brine (100 ml), then dried over MgSO4. The solvent was then evaporated to leave a concentrated solution which was passed through a short column of silica to remove dark polar impurities. The isolated material was recrystallized from methanol to give 4.89 g (61% yield) of the title compounds as red needles: mp 139° C.; 1H-NMR (CDCl3) δ 5.20 (s, 2, ArOCH2), 6.02 (s, 2, OCH2O), 6.49 (s, 1, ArH), 6.69 (s, 1, ArH), 7.75 (s, 1, ArCH).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Nitroethanol
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
61%

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